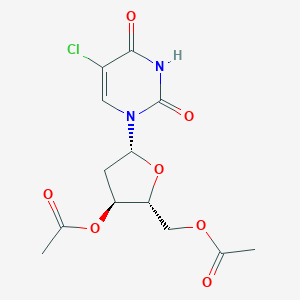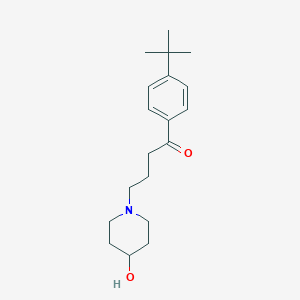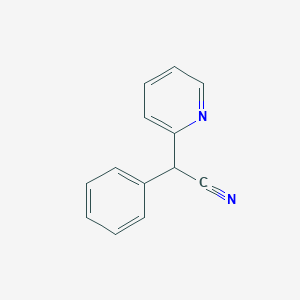
D-Galactosamine pentaacetate
説明
Synthesis Analysis
The synthesis of D-galactosamine derivatives, including pentaacetate, is a crucial area of research due to their applications in studying cellular processes and developing therapeutic agents. One methodology involves chemical differentiation of amino and hydroxyl groups on D-galactosamine, allowing for the creation of analogs like D-galactosamine-4-phosphate, which show biological activity (Sano, Ikeda, & Achiwa, 1993). Another approach utilizes aza-Wacker cyclization for assembling protected D-galactosamine synthons, offering a template for creating various 2-amino-2-deoxyhexoses with complex protection patterns (Paul, Mague, & Sathyamoorthi, 2023).
科学的研究の応用
Hepatoprotective Effects : Penta-acetyl geniposide has been shown to protect against acute liver injury induced by D-galactosamine in mice through an antioxidative mechanism, suggesting its potential as a hepato-protective agent (Zhang et al., 2013). Ellagic acid treatment before and after d-galactosamine intoxication can protect kidney tissues from damage in rats (Ayhancı et al., 2016).
Metabolic Pathway Utilization : D-galactosamine is primarily utilized by the galactose metabolism pathway in rat liver, producing compounds like galactosamine 1-phosphate, sialic acid, UDP-glucosamine, and UDP-N-acetylgalactosamine (Maley et al., 1968).
Oxidative Stress and Liver Injury : D-galactosamine induces severe oxidative stress in the liver, leading to extensive necrosis by activating caspase-3 and releasing lipid hydroperoxides (Sun et al., 2003). N-acetylcysteine, coenzyme Q10, and MnTBAP supplementation can prevent mitochondrial dysfunction and cell death in d-galactosamine-treated hepatocytes (González et al., 2009).
Modulation of Hepatic Sensitivity and Injury : The widely used D-galactosamine/LPS model may not accurately represent human septic shock. Inhibitors of the ICE caspase family can potentially prevent or overcome liver injury during sepsis, ischemia-reperfusion, or severe hepatitis (Mignon et al., 1999).
Protective Natural Extracts : Methanolic extract of Oldenlandia herbacea shows significant hepatoprotective activity against D-galactosamine-induced liver damage, suggesting its potential as a treatment for liver disorders (Pandian et al., 2013).
Role in Endotoxin Sensitization : Galactosamine-induced sensitization to lipopolysaccharide is related to early metabolic effects of the amino sugar in hepatocytes, rather than its hepatotoxic activity (Galanos et al., 1979).
作用機序
Target of Action
The primary targets of D-Galactosamine pentaacetate are yet to be definitively identified. The compound is used in various biochemical reactions and as a reagent in biomedical research
Biochemical Pathways
D-Galactosamine pentaacetate is involved in the degradation of carbohydrates such as galactitol, D-tagatose, D-galactosamine, and N-acetyl-galactosamine . These pathways share several intermediates and are metabolized by closely related or even identical catabolic enzymes .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is stable at room temperature .
Result of Action
It is used as a reagent in biomedical research
Action Environment
The action, efficacy, and stability of D-Galactosamine pentaacetate can be influenced by environmental factors. It is known to be stable at room temperature . The compound should be stored in a dry, cool, well-ventilated place, away from fire and flammable materials . It should be handled and stored carefully, with appropriate protective equipment to avoid skin contact and inhalation .
Safety and Hazards
In case of skin contact with D-Galactosamine pentaacetate, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .
Relevant Papers Several papers have been cited in the information provided, including those available on Sigma-Aldrich and Chemsrc . These papers provide more detailed information on the properties and uses of D-Galactosamine pentaacetate.
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IWQYDBTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















